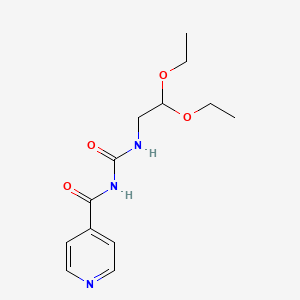

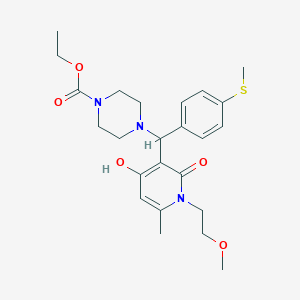

![molecular formula C21H17ClN4O3S B2498849 3-{[2-(3-氯苯基)-2-氧代乙基]硫}-7-(4-乙氧基苯基)[1,2,4]三唑并[4,3-a]吡嘧啶-8(7H)-酮 CAS No. 1242965-50-9](/img/structure/B2498849.png)

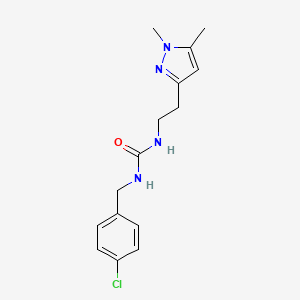

3-{[2-(3-氯苯基)-2-氧代乙基]硫}-7-(4-乙氧基苯基)[1,2,4]三唑并[4,3-a]吡嘧啶-8(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one" is related to a class of chemicals that often feature in the synthesis of pharmaceuticals and materials with unique biological and chemical properties. These compounds are of interest due to their potential applications in various fields of chemistry and medicine, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazin derivatives is typically achieved through multicomponent reactions or one-pot synthesis methods. For example, a one-pot synthesis approach has been utilized for the efficient creation of triazolo and thiadiazin derivatives from simple starting materials, demonstrating the atom-economical nature of these syntheses (Sujatha et al., 2018).

Molecular Structure Analysis

Structural characterization often involves analytical and spectral data, including IR, 1H-NMR, 13C-NMR, and Mass spectroscopy. These techniques confirm the structural integrity and the presence of specific functional groups within the compound. Studies involving single crystal diffraction have provided insights into the molecular arrangement and confirmed the planarity or three-dimensional structure of related compounds (Kariuki et al., 2021).

Chemical Reactions and Properties

The reactivity of triazolo[4,3-a]pyrazin derivatives can be influenced by the presence of substituents on the aromatic rings, affecting their chemical behavior in reactions. For instance, nucleophilic substitution reactions, cyclocondensations, and reactions with carboxylic acids under specific conditions are common pathways to modify these compounds and introduce new functional groups (Fedotov et al., 2022).

科学研究应用

合成和抗菌活性

已合成了一些新型的1,2,4-三唑衍生物,包括与问题中类似的化合物,并对它们进行了抗菌活性测试。这些衍生物显示出对各种微生物具有良好或中等的活性,突显了它们在抗菌应用中的潜力(Bektaş等,2007)。

在现代医学和药学中的作用

含有1,2,4-三唑和吡唑片段的化合物,类似于问题中的化合物,在现代医学和药学中发挥着战略作用。这些杂环化合物的化学修饰能力和药理潜力使它们能够与各种生物靶点相互作用,使其在药物开发中具有科学吸引力(Fedotov et al., 2022)。

新型合成方法

一种合成1,2,4-三唑并[4,3-a]吡唑啉衍生物的新方法,类似于问题中的化合物,涉及一种分子内缩合反应。这种方法以其简单性和效率而闻名,有助于轻松生产这类化合物(Lee et al., 1989)。

衍生物的生物评价

对1,2,4-三唑并[3,4-b][1,3,4]噁二唑的衍生物进行的研究,这些衍生物在结构上与问题中的化合物相关,显示出它们对各种细菌具有显著的抗菌活性。这表明它们作为具有特定生物性能的药物代理的潜力(Reddy et al., 2013)。

作用机制

Target of Action

The compound “3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one” belongs to the class of triazoles . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of Action

This interaction can lead to various changes in the biological system, depending on the specific targets of the compound .

Biochemical Pathways

Triazole compounds are known to show a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given that it is a triazole compound, it may have a range of potential effects, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

属性

IUPAC Name |

3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3S/c1-2-29-17-8-6-16(7-9-17)25-10-11-26-19(20(25)28)23-24-21(26)30-13-18(27)14-4-3-5-15(22)12-14/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYQVOOEOMRCRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC(=CC=C4)Cl)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2498770.png)

![2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2498771.png)